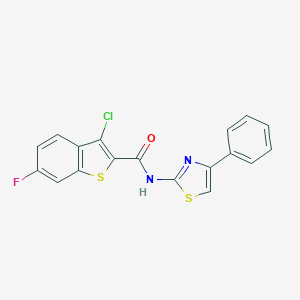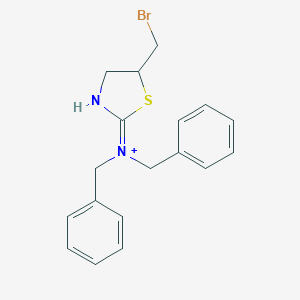
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further linked to a 2-methyl-3,5-dinitrobenzoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety or the phenyl ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or quinoxaline rings .
Applications De Recherche Scientifique
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the nitro groups can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
2-Methyl-3,5-dinitrobenzoate: Shares the nitrobenzoate moiety but lacks the quinoxaline group.
Phenyl 2-methyl-3,5-dinitrobenzoate: Similar structure but without the quinoxaline moiety
Uniqueness
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C22H14N4O6 |
|---|---|
Poids moléculaire |
430.4g/mol |
Nom IUPAC |
(4-quinoxalin-2-ylphenyl) 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H14N4O6/c1-13-17(10-15(25(28)29)11-21(13)26(30)31)22(27)32-16-8-6-14(7-9-16)20-12-23-18-4-2-3-5-19(18)24-20/h2-12H,1H3 |
Clé InChI |
GSBPZCLTUSQBEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B413541.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B413544.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B413547.png)
![2-(4-ethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413549.png)
![4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
![tetramethyl 5',5',7'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B413552.png)

![DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413556.png)
![6-ethoxy-4,4-dimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413557.png)
![6-ethoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413558.png)
![5'-(4-Chlorophenyl)-3'-(3-nitrophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B413562.png)
